Etrumadenant

説明

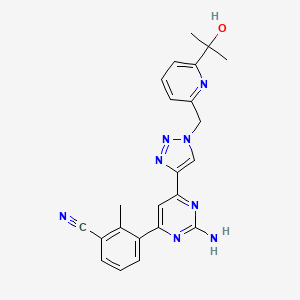

Structure

3D Structure

特性

IUPAC Name |

3-[2-amino-6-[1-[[6-(2-hydroxypropan-2-yl)pyridin-2-yl]methyl]triazol-4-yl]pyrimidin-4-yl]-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N8O/c1-14-15(11-24)6-4-8-17(14)18-10-19(28-22(25)27-18)20-13-31(30-29-20)12-16-7-5-9-21(26-16)23(2,3)32/h4-10,13,32H,12H2,1-3H3,(H2,25,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXIAWLTBSXYSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC(=NC(=N2)N)C3=CN(N=N3)CC4=NC(=CC=C4)C(C)(C)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2239273-34-6 | |

| Record name | Etrumadenant [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2239273346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETRUMADENANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0ZE0NT8IF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Etrumadenant mechanism of action in cancer

An In-Depth Technical Guide to the Mechanism of Action of Etrumadenant in Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) is characterized by a high concentration of extracellular adenosine, a potent immunosuppressive nucleoside that facilitates tumor evasion from the immune system. Adenosine exerts its effects primarily through the activation of A2a and A2b receptors (A2aR and A2bR) on various immune cells. Etrumadenant (AB928) is a first-in-class, orally bioavailable, small-molecule dual antagonist of both A2aR and A2bR. It is specifically designed to potently and selectively block adenosine-mediated immunosuppression within the TME, thereby restoring and enhancing anti-tumor immunity. This document provides a comprehensive overview of the mechanism of action of etrumadenant, supported by preclinical and clinical data, experimental methodologies, and detailed signaling pathway visualizations.

The Adenosine Pathway: A Key Axis of Immunosuppression in the TME

In response to stressors like hypoxia and inflammation, which are common in solid tumors, cancer cells and stromal cells release large amounts of adenosine triphosphate (ATP).[1] This extracellular ATP is rapidly hydrolyzed into adenosine monophosphate (AMP) by the ectonucleotidase CD39, and subsequently, AMP is converted to adenosine by CD73, which is often overexpressed on tumor and immune cells.[2][3]

The resulting high concentrations of adenosine in the TME bind to A2a and A2b receptors on the surface of key immune effector cells, triggering a cascade of immunosuppressive signals.[2][4]

-

T Cells : Predominantly express A2aR. Adenosine signaling inhibits T cell receptor (TCR) activation, proliferation, cytokine production (e.g., IFN-γ, IL-2), and cytotoxic activity.[5][6]

-

Myeloid Cells : Dendritic cells (DCs), Myeloid-Derived Suppressor Cells (MDSCs), and Tumor-Associated Macrophages (TAMs) express both A2aR and A2bR.[2] Adenosine signaling impairs DC maturation and antigen presentation, and promotes an immunosuppressive phenotype in MDSCs and TAMs, characterized by the production of inhibitory cytokines like IL-10.[5][7]

-

Cancer Cells : Some cancer cells express A2bR, which has been implicated in promoting tumorigenesis, proliferation, and metastasis.[7]

Etrumadenant was rationally designed to counteract this entire axis of suppression by potently blocking both A2a and A2b receptors.[2]

Core Mechanism: Dual A2aR/A2bR Antagonism

Etrumadenant is a potent inhibitor of both A2aR and A2bR with high selectivity against other targets in the adenosine pathway.[2] The rationale for dual antagonism is based on the differential expression of these receptors on key immune cell populations. While T cells primarily express A2aR, myeloid cells, which are critical drivers of immunosuppression in the TME, have comparable expression of both A2aR and A2bR.[2][5] Therefore, blocking both receptors is necessary for the full reversal of adenosine-mediated immunosuppression, particularly within the myeloid cell compartment.[2]

Quantitative Data: Binding Affinity

Etrumadenant demonstrates potent and balanced binding affinity for both human adenosine receptors.

| Receptor | Binding Affinity (KB or Ki) | Reference |

| A2aR | 1.4 nM (KB) | [2] |

| A2bR | 2.0 nM (KB) | [2] |

| A1R | >1000 nM (Ki) | [4] |

| A3R | >1000 nM (Ki) | [4] |

Preclinical Evidence and Experimental Protocols

Preclinical studies have consistently shown that etrumadenant effectively reverses adenosine-mediated immunosuppression across various immune cell types and enhances anti-tumor responses in syngeneic mouse models.[5][7]

Key Preclinical Findings

-

Reversal of Cytokine Suppression : In dendritic cells stimulated with an adenosine receptor agonist (NECA), etrumadenant attenuated the upregulation of the immunosuppressive cytokine IL-10 and enhanced the production of the pro-inflammatory cytokine IL-12p70. An A2aR-selective antagonist showed no significant rescue.[5][7]

-

Restoration of T Cell Function : In primary human CD8+ T cells, etrumadenant rescued the NECA-induced suppression of IFN-γ and IL-2 production.[6]

-

Enhanced Anti-Tumor Efficacy : In mouse tumor models (e.g., B16F10, 4T1), etrumadenant in combination with chemotherapy or anti-PD-1 therapy significantly reduced tumor growth and lung metastases compared to either agent alone.[6][8] This effect was shown to be dependent on CD8+ T cells.[6]

Representative Experimental Protocol: In Vitro Dendritic Cell (DC) Maturation Assay

This protocol is representative of the methods used to assess the immunomodulatory effects of etrumadenant on myeloid cells.[8]

-

Cell Isolation : Dendritic cells (DCs) are isolated from healthy human peripheral blood mononuclear cells (PBMCs) by negative selection.

-

Cell Culture and Stimulation : DCs are matured with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for 24 hours.

-

Treatment Groups : During maturation, cells are treated with:

-

Vehicle control (e.g., DMSO)

-

NECA (a synthetic adenosine receptor agonist, e.g., 10 µM)

-

NECA + Etrumadenant (e.g., 1 µM)

-

NECA + A2aR-selective antagonist (comparator)

-

-

Analysis :

-

Cytokine Profiling : Supernatants are collected and analyzed for cytokine concentrations (e.g., IL-10, IL-12p70) using a Cytokine Bead Array (CBA) or ELISA.

-

Gene Expression : RNA is extracted from the cell pellets for analysis by RNA-sequencing or NanoString to identify gene expression changes reversed by etrumadenant.

-

Clinical Validation in Metastatic Cancers

Etrumadenant has been evaluated in multiple clinical trials, demonstrating promising efficacy and a manageable safety profile in combination with standard-of-care therapies.

ARC-9 Study in Metastatic Colorectal Cancer (mCRC)

The Phase 1b/2 ARC-9 study evaluated etrumadenant in combination with zimberelimab (anti-PD-1), FOLFOX chemotherapy, and bevacizumab (EZFB) in third-line mCRC.[9][10]

| Endpoint | Etrumadenant Combination (EZFB) | Regorafenib (Control) | Hazard Ratio (HR) | p-value |

| Median Overall Survival (OS) | 19.68 months | 9.49 months | 0.37 | < 0.001 |

| Median Progression-Free Survival (PFS) | 6.24 months | 2.07 months | 0.27 | < 0.001 |

Data from Cohort B as of November 13, 2023, follow-up of 20.4 months.[9][10]

ARC-3 Study in Metastatic Colorectal Cancer (mCRC)

The Phase 1/1b ARC-3 study evaluated etrumadenant plus modified FOLFOX-6 (mFOLFOX-6) in heavily pretreated mCRC patients (3L+).[11][12]

| Endpoint | Etrumadenant + mFOLFOX-6 |

| Objective Response Rate (ORR) | 9.1% |

| Median Progression-Free Survival (PFS) | 3.9 months |

| Median Overall Survival (OS) | 15.7 months |

Data as of November 20, 2020.[12]

The safety profile of etrumadenant in combination regimens was consistent with the known profiles of the individual agents, without significant additive toxicity.

Conclusion

Etrumadenant represents a targeted immunotherapeutic strategy that addresses a fundamental mechanism of tumor immune evasion. By acting as a potent dual antagonist of A2a and A2b adenosine receptors, it effectively blocks the immunosuppressive signals generated by high concentrations of adenosine within the tumor microenvironment. This dual blockade restores the function of critical anti-tumor immune cells, including T cells and myeloid cells. Preclinical data robustly support this mechanism, and clinical trials, particularly in challenging settings like third-line metastatic colorectal cancer, have demonstrated a significant improvement in patient outcomes. The data strongly support the continued development of etrumadenant-based combination therapies as a promising approach to enhance anti-tumor immunity and overcome resistance to current treatments.

References

- 1. jitc.bmj.com [jitc.bmj.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. m.youtube.com [m.youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Abstract 256: Dual A2aR/A2bR antagonism with etrumadenant (AB928) eliminates the suppressive effects of adenosine on immune and cancer cells in the tumor microenvironment | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 6. arcusbio.com [arcusbio.com]

- 7. researchgate.net [researchgate.net]

- 8. arcusbio.com [arcusbio.com]

- 9. onclive.com [onclive.com]

- 10. gilead.com [gilead.com]

- 11. Arcus Biosciences - Arcus Biosciences Presents Updated Data for Etrumadenant in Third-Line Metastatic Colorectal Cancer and New Data on its HIF-2α Program at the AACR 2021 Annual Meeting [investors.arcusbio.com]

- 12. aacrjournals.org [aacrjournals.org]

The Dual Role of A2a and A2b Adenosine Receptors in T Cell Exhaustion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Executive Summary

In the intricate landscape of tumor immunology, T cell exhaustion presents a formidable barrier to effective anti-cancer immunity. This state of T cell dysfunction, characterized by diminished effector functions and sustained expression of inhibitory receptors, is often driven by chronic antigen exposure within the tumor microenvironment (TME). A key immunosuppressive metabolite orchestrating this process is adenosine, which signals through four G protein-coupled receptors. This technical guide provides an in-depth examination of the roles of two of these receptors, A2a (A2aR) and A2b (A2bR), in mediating T cell exhaustion. We will dissect their signaling pathways, present quantitative data on their impact on T cell function, and provide detailed experimental protocols for their study, offering a comprehensive resource for researchers and drug development professionals seeking to therapeutically target this critical pathway.

Introduction: Adenosine and T Cell Exhaustion in the Tumor Microenvironment

The TME is characterized by high levels of extracellular adenosine, primarily generated from the hydrolysis of ATP released by stressed or dying cells. This accumulation of adenosine acts as a potent immunosuppressive signal, impairing the function of various immune cells, most notably T lymphocytes. Both A2a and A2b receptors are expressed on T cells and play crucial, albeit distinct, roles in mediating adenosine-induced immune suppression and promoting the exhausted phenotype. Understanding the specific contributions of each receptor is paramount for the development of targeted cancer immunotherapies.

A2a and A2b Receptor Signaling Pathways in T Cells

The differential effects of A2aR and A2bR on T cell function are rooted in their distinct signaling cascades.

The A2a Receptor (A2aR) Signaling Pathway

The A2aR is a high-affinity receptor for adenosine and is predominantly coupled to the Gs alpha subunit of G proteins. Its activation triggers a signaling cascade that is largely inhibitory to T cell function.

The Adenosine Axis in Immuno-Oncology: A Technical Guide to the Discovery and Development of Etrumadenant (AB928)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and development of Etrumadenant (AB928), a first-in-class dual A2a and A2b adenosine receptor antagonist. This document details the scientific rationale, preclinical and clinical development, and key experimental methodologies employed in the evaluation of this novel immunotherapeutic agent.

Introduction: Targeting the Immunosuppressive Adenosine Pathway

The tumor microenvironment (TME) is characterized by high levels of extracellular adenosine, a potent immunosuppressive molecule.[1] Adenosine is generated from the breakdown of adenosine triphosphate (ATP) released by stressed or dying cancer cells. This process is primarily mediated by the ectonucleotidases CD39 and CD73.[2] Within the TME, adenosine exerts its immunosuppressive effects by binding to A2a and A2b receptors (A2aR and A2bR) on the surface of various immune cells, including T cells, natural killer (NK) cells, and myeloid cells.[3] Activation of these receptors leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA) and leads to the phosphorylation of cAMP response element-binding protein (pCREB).[2][4] This signaling cascade ultimately suppresses immune cell activation, proliferation, and effector functions, allowing cancer cells to evade immune destruction.

Etrumadenant (AB928) was developed by Arcus Biosciences as a potent, selective, and orally bioavailable dual antagonist of A2aR and A2bR, designed to reverse adenosine-mediated immunosuppression within the TME.[3][5] By blocking both A2a and A2b receptors, Etrumadenant aims to restore the anti-tumor activity of a broad range of immune cells.

Preclinical Development of Etrumadenant

The preclinical development of Etrumadenant focused on characterizing its potency, selectivity, and ability to reverse adenosine-mediated immune suppression in vitro and in vivo.

In Vitro Pharmacology

Etrumadenant demonstrated high-affinity binding and potent antagonism of both human A2a and A2b receptors.

| Parameter | A2a Receptor (A2aR) | A2b Receptor (A2bR) | Reference |

| Binding Affinity (Kd) | 1.4 nM | 2 nM | [6] |

Key in vitro experiments were conducted to assess the functional activity of Etrumadenant in reversing adenosine-mediated immune suppression.

Experimental Protocols:

-

cAMP Accumulation Assay:

-

Objective: To determine the potency of Etrumadenant in blocking adenosine receptor-mediated cAMP production.

-

Methodology: Human embryonic kidney (HEK-293) cells engineered to express either A2aR or A2bR were used.[7] Cells were incubated with varying concentrations of Etrumadenant followed by stimulation with an adenosine receptor agonist, such as NECA (5'-N-ethylcarboxamidoadenosine). Intracellular cAMP levels were then measured using a competitive immunoassay or a luciferase-based system.[8][9] The IC50 value, representing the concentration of Etrumadenant required to inhibit 50% of the agonist-induced cAMP production, was determined.

-

-

Mixed Leukocyte Reaction (MLR):

-

Objective: To assess the ability of Etrumadenant to restore T cell proliferation and cytokine production in the presence of adenosine.

-

Methodology: Peripheral blood mononuclear cells (PBMCs) from healthy donors were used.[6] Monocyte-derived dendritic cells (moDCs) were co-cultured with allogeneic CD4+ T cells in the presence of adenosine or NECA, with or without Etrumadenant.[10] T cell proliferation was measured by tritiated thymidine incorporation or CFSE dilution. Cytokine levels (e.g., IFN-γ, IL-2) in the culture supernatants were quantified by ELISA or cytokine bead array.[11]

-

-

T Cell Activation Assays:

-

Objective: To evaluate the effect of Etrumadenant on the activation of isolated T cells.

-

Methodology: Purified human CD4+ or CD8+ T cells were stimulated with anti-CD3/CD28 beads in the presence of adenosine or NECA, with or without Etrumadenant.[6][11] T cell activation markers (e.g., CD69, CD25) were assessed by flow cytometry, and cytokine production was measured.

-

In Vivo Pharmacology

The anti-tumor activity of Etrumadenant, both as a monotherapy and in combination with other anti-cancer agents, was evaluated in syngeneic mouse tumor models.

Experimental Protocols:

-

Syngeneic Mouse Tumor Models:

-

Objective: To assess the in vivo efficacy of Etrumadenant in reducing tumor growth and modulating the tumor immune microenvironment.

-

Methodology: Tumor cells (e.g., MC38 colon adenocarcinoma, B16F10 melanoma, AT-3-OVA mammary carcinoma) were implanted subcutaneously into immunocompetent mice (e.g., C57BL/6).[12] Once tumors were established, mice were treated with Etrumadenant (administered orally), chemotherapy, and/or anti-PD-1 antibodies. Tumor growth was monitored over time. At the end of the study, tumors were excised for analysis of tumor-infiltrating immune cells by flow cytometry and gene expression profiling.[10]

-

Clinical Development of Etrumadenant

Etrumadenant has been evaluated in multiple clinical trials across various cancer types.

Phase 1 Study in Healthy Volunteers

A Phase 1, randomized, placebo-controlled, single- and multiple-ascending dose study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of Etrumadenant in healthy volunteers.[13]

Key Findings:

| Parameter | Result | Reference |

| Safety | Well-tolerated at all doses tested. | [13][14] |

| Pharmacokinetics | Linear and dose-proportional PK. | [13] |

| Pharmacodynamics | Plasma levels ≥1 µM were associated with ≥90% inhibition of A2aR-mediated pCREB phosphorylation in T cells. | [13] |

Pharmacokinetic Parameters (Population PK Model):

| Parameter | Value | Unit |

| Apparent Clearance (CL/F) | 5.93 | L/h |

| Apparent Volume of Central Compartment (Vc/F) | 57.8 | L |

| Apparent Inter-compartmental Clearance (Q/F) | 11.9 | L/h |

| Apparent Volume of Peripheral Compartment (Vp/F) | 104 | L |

| Absorption Rate Constant (Ka) | 2.6 | 1/h |

| Elimination Half-life | 23.2 | h |

| Pharmacodynamics | ||

| IC50 (pCREB inhibition) | 88.4 | ng/mL |

| IC90 (pCREB inhibition) | 455 | ng/mL |

| Data from a population PK/PD analysis in healthy volunteers and cancer patients.[15] |

Clinical Trials in Cancer Patients

Etrumadenant has been investigated in combination with chemotherapy and/or immunotherapy in several clinical trials.

ARC-3: Metastatic Colorectal Cancer (mCRC)

A Phase 1/1b study evaluating Etrumadenant in combination with mFOLFOX-6 in patients with mCRC.[16]

| Endpoint | Result (3L+ population) | Reference |

| Objective Response Rate (ORR) | 9.1% | [16] |

| Median Progression-Free Survival (PFS) | 3.9 months | [16] |

| Median Overall Survival (OS) | 15.7 months | [16] |

ARC-6: Metastatic Castration-Resistant Prostate Cancer (mCRPC)

A Phase 1b/2 platform study evaluating Etrumadenant-based combinations in mCRPC.[17][18] The development of Etrumadenant in mCRPC was discontinued due to a lack of sufficient clinical benefit.[19][20][21]

| Endpoint | Result (Etrumadenant + Zimberelimab + Docetaxel) | Reference |

| Composite Overall Response Rate (ORR) | 41% | [17] |

| PSA Response Rate (>50% decrease) | 35% | [17] |

ARC-9: Metastatic Colorectal Cancer (mCRC)

A Phase 1b/2 study evaluating Etrumadenant-based combinations in second- and third-line mCRC.[22]

Visualizations: Signaling Pathways and Experimental Workflows

Adenosine-Mediated Immunosuppression and Etrumadenant's Mechanism of Action

Caption: Adenosine pathway and the mechanism of action of Etrumadenant.

Experimental Workflow: In Vitro Mixed Leukocyte Reaction (MLR)

Caption: Workflow for a Mixed Leukocyte Reaction (MLR) assay.

Experimental Workflow: Syngeneic Mouse Tumor Model

Caption: Workflow for a syngeneic mouse tumor model experiment.

Conclusion

Etrumadenant (AB928) is a novel, potent, and selective dual A2aR/A2bR antagonist that has demonstrated the potential to reverse adenosine-mediated immunosuppression in the tumor microenvironment. Preclinical studies have established its mechanism of action and in vivo efficacy. Clinical trials have shown a manageable safety profile and promising signs of anti-tumor activity in combination with other cancer therapies, particularly in metastatic colorectal cancer. While the development in some indications like prostate cancer has been discontinued, the ongoing research continues to explore the full potential of Etrumadenant in the field of immuno-oncology. This technical guide provides a foundational understanding of the discovery and development of Etrumadenant for researchers and drug development professionals.

References

- 1. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]

- 2. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. s202.q4cdn.com [s202.q4cdn.com]

- 4. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Etrumadenant (AB928; AB-928) | dual antagonist of the A2aR and A2bR adenosine receptors| CAS 2239273-34-6 | anticancer and immunomodulatory | Buy AB928 from Supplier InvivoChem [invivochem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. promega.com [promega.com]

- 9. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Safety, tolerability, and pharmacology of AB928, a novel dual adenosine receptor antagonist, in a randomized, phase 1 study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Arcus Biosciences - Arcus Biosciences Announces Final Safety Results From Phase 1 Trial for AB928 in Healthy Volunteers [investors.arcusbio.com]

- 15. arcusbio.com [arcusbio.com]

- 16. researchgate.net [researchgate.net]

- 17. Arcus Biosciences - Arcus Biosciences Presents Early Data from ARC-6, a Phase 1b/2 Study Evaluating Etrumadenant-Based Combinations in Metastatic Castrate-Resistant Prostate Cancer at the 2021 ASCO Annual Meeting [investors.arcusbio.com]

- 18. ascopubs.org [ascopubs.org]

- 19. onclive.com [onclive.com]

- 20. fiercebiotech.com [fiercebiotech.com]

- 21. pmlive.com [pmlive.com]

- 22. arcusbio.com [arcusbio.com]

The Dual Adenosine Receptor Antagonist Etrumadenant: A Preclinical Pharmacology Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etrumadenant (AB928) is an orally bioavailable small molecule that acts as a potent and selective dual antagonist of the A2a and A2b adenosine receptors (A2aR and A2bR). In the tumor microenvironment (TME), high concentrations of adenosine suppress the anti-tumor immune response through these receptors. By blocking both A2aR and A2bR, Etrumadenant is designed to reverse this immunosuppression and unleash the full cytolytic potential of immune effector cells. This technical guide provides a comprehensive overview of the preclinical pharmacology of Etrumadenant, summarizing key in vitro and in vivo data, and detailing the experimental protocols used to generate this information.

Introduction

The adenosine pathway has emerged as a critical immune checkpoint in the tumor microenvironment. Hypoxic conditions within solid tumors lead to the accumulation of extracellular adenosine, which exerts potent immunosuppressive effects on various immune cell populations, including T cells, natural killer (NK) cells, and myeloid cells[1]. This suppression is primarily mediated through the activation of A2a and A2b adenosine receptors[1]. Etrumadenant was developed to potently and selectively block both of these receptors, thereby restoring anti-tumor immunity[2].

Mechanism of Action

Etrumadenant competitively inhibits the binding of adenosine to both A2a and A2b receptors[3]. Activation of these Gs protein-coupled receptors by adenosine leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP Response Element-Binding Protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor that promotes the expression of genes associated with immunosuppression. By blocking the initial adenosine binding, Etrumadenant prevents this downstream signaling cascade, thereby alleviating the suppression of immune cell activation, proliferation, and effector functions[4].

In Vitro Pharmacology

Binding Affinity

Etrumadenant demonstrates high binding affinity for both human A2a and A2b receptors. The dissociation constants (Kd) and inhibitory constants (Ki) have been determined through radioligand binding assays.

| Receptor | Parameter | Value (nM) | Reference |

| Human A2aR | Kd | 1.4 | [3] |

| Human A2bR | Kd | 2 | [3] |

| Human A2aR | Ki | 1.5 | [5] |

| Human A2bR | Ki | 2 | [5] |

Functional Activity

Etrumadenant effectively reverses adenosine-mediated suppression of immune cell function in various in vitro assays.

| Assay | Cell Type | Readout | IC50/EC50 (nM) | Reference |

| cAMP Inhibition | CD8+ T cells | pCREB Inhibition | IC50 = 88.4 ng/mL (~207 nM) | [6] |

| T-cell Proliferation | Human Pan T-cells | Proliferation Rescue | EC50 = 6.2 | [5] |

| T-cell Cytotoxicity | Human Pan T-cells co-cultured with SK-BR-3 cells | Cytotoxicity Rescue | EC50 = 1.5 | [5] |

| Cytokine Release | CAR T-cells | IFN-γ, IL-2, TNF-α Rescue | Effective at 100 nM - 10 µM | |

| Dendritic Cell Function | Monocyte-derived Dendritic Cells | IL-12p70, CXCL9, CXCL10 Rescue | Effective at 1 µM | [5] |

In Vivo Pharmacology

Anti-Tumor Efficacy

Etrumadenant has demonstrated anti-tumor activity both as a single agent and in combination with other anti-cancer therapies in syngeneic mouse models.

| Tumor Model | Treatment | Dosing | Outcome | Reference |

| AT3-OVA | Etrumadenant | 100 mg/kg, oral gavage | Small but significant decrease in tumor growth rate | [3] |

| AT3-OVA | Etrumadenant + Chemotherapy | 100 mg/kg, oral gavage | Significantly reduced tumor growth rates compared to chemotherapy alone | [3] |

| 4T1 | Etrumadenant + Doxorubicin | 100 mg/kg, PO, BID | Significant reduction in tumor volume and lung metastases | [5] |

| CT26-EpCAM | Etrumadenant + CAR T-cells | 10 mg, daily oral treatment | Augmented CAR T-cell activation in vivo | [4][7] |

Pharmacokinetics

Pharmacokinetic studies in healthy volunteers have shown that Etrumadenant has a pharmacokinetic profile suitable for once-daily oral dosing.

| Parameter | Value | Condition | Reference |

| Elimination Half-life | ~23.2 hours | Healthy Volunteers | [6] |

| Absorption | Slower absorption with food, but unchanged oral bioavailability | Healthy Volunteers | [6] |

Experimental Protocols

Radioligand Binding Assay

This protocol is adapted from standard methods for determining receptor binding affinity.

-

Membrane Preparation: Membranes from cells expressing the target adenosine receptor (e.g., HEK-293 cells) are prepared.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Reaction Mixture: A final volume of 200 µL containing assay buffer, a specific radioligand (e.g., [³H]-ZM241385 for A2aR), varying concentrations of Etrumadenant, and the cell membrane preparation.

-

Incubation: Incubate at room temperature for 90-120 minutes.

-

Termination: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Filters are washed with ice-cold assay buffer.

-

Detection: Radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand. Specific binding is calculated by subtracting non-specific from total binding. Ki values are calculated using the Cheng-Prusoff equation.

In Vitro T-Cell Activation Assay

This protocol outlines a method to assess the effect of Etrumadenant on T-cell activation.

-

Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood. Isolate CD4+ or CD8+ T-cells using negative selection kits.

-

Cell Culture: Culture T-cells in complete RPMI-1640 medium.

-

Activation: Coat culture plates with anti-CD3 and anti-CD28 antibodies to provide primary and co-stimulatory signals for T-cell activation.

-

Treatment: Add an adenosine receptor agonist (e.g., NECA) to suppress T-cell activation. In parallel wells, add the adenosine agonist along with varying concentrations of Etrumadenant.

-

Incubation: Incubate the cells for 48-72 hours.

-

Analysis:

-

Proliferation: Measure T-cell proliferation using assays such as CFSE dilution by flow cytometry.

-

Cytokine Production: Collect supernatants and measure the concentration of cytokines like IL-2 and IFN-γ using ELISA or multiplex bead arrays.

-

Activation Markers: Stain cells with fluorescently labeled antibodies against activation markers (e.g., CD25, CD69) and analyze by flow cytometry.

-

Conclusion

The preclinical data for Etrumadenant strongly support its mechanism of action as a dual A2aR/A2bR antagonist that can effectively reverse adenosine-mediated immunosuppression in the tumor microenvironment. Its potent binding affinity, demonstrated in vitro functional activity in restoring immune cell function, and in vivo anti-tumor efficacy, both as a monotherapy and in combination, highlight its potential as a novel cancer immunotherapy. The favorable pharmacokinetic profile further supports its clinical development. This comprehensive preclinical profile provides a solid foundation for the ongoing and future clinical evaluation of Etrumadenant in various oncology indications.

References

- 1. trials.arcusbio.com [trials.arcusbio.com]

- 2. Adenosine Receptor Antagonists to Combat Cancer and to Boost Anti-Cancer Chemotherapy and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of the selective A2AR and A2BR dual antagonist AB928/etrumadenant on CAR T cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arcus Biosciences - Arcus Biosciences Presents Updated Data for Etrumadenant in Third-Line Metastatic Colorectal Cancer and New Data on its HIF-2α Program at the AACR 2021 Annual Meeting [investors.arcusbio.com]

- 5. arcusbio.com [arcusbio.com]

- 6. trials.arcusbio.com [trials.arcusbio.com]

- 7. Etrumadenant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Etrumadenant: A Technical Guide to Overcoming Chemotherapy-Induced Immunosuppression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chemotherapy, a cornerstone of cancer treatment, often induces a paradoxical effect: while eliminating tumor cells, it can also foster an immunosuppressive tumor microenvironment (TME), limiting its own efficacy and hindering the potential of concomitant immunotherapies. A key mediator of this immunosuppression is the nucleoside adenosine, which accumulates in the TME following chemotherapy-induced cell death. Etrumadenant (AB928), a potent and selective dual antagonist of the A2a and A2b adenosine receptors, has emerged as a promising therapeutic agent to counteract this effect. This technical guide provides an in-depth overview of the preclinical and clinical data supporting the use of etrumadenant to overcome chemotherapy-induced immunosuppression, complete with detailed experimental methodologies and visualizations of the core signaling pathways.

Introduction: The Challenge of Chemotherapy-Induced Immunosuppression

Standard chemotherapeutic agents, particularly platinum-based compounds, lead to the release of adenosine triphosphate (ATP) from dying cancer cells.[1] In the TME, extracellular ATP is rapidly catabolized by ectonucleotidases CD39 and CD73 into adenosine.[2] High concentrations of adenosine then bind to A2a and A2b receptors expressed on the surface of various immune cells, including T cells, natural killer (NK) cells, dendritic cells (DCs), and myeloid-derived suppressor cells (MDSCs).[2][3][4] This engagement triggers a cascade of immunosuppressive signals, primarily through the Gs protein-coupled receptor pathway, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels. The consequences are profound: inhibited T cell activation, proliferation, and cytotoxic function, as well as the promotion of regulatory T cells (Tregs) and immunosuppressive myeloid cells.[2] This adenosine-mediated "immunosuppressive shield" can significantly dampen the anti-tumor immune response, contributing to therapeutic resistance.

Etrumadenant is an orally bioavailable small molecule designed to specifically block both A2a and A2b receptors, thereby preventing adenosine-mediated signaling and restoring anti-tumor immunity.[2][4][5]

Mechanism of Action of Etrumadenant

Etrumadenant competitively binds to A2a and A2b receptors on immune cells, preventing adenosine from activating these immunosuppressive signaling pathways.[4] By blocking these receptors, etrumadenant is designed to reverse adenosine-induced immune suppression within the TME.[6] This leads to the restoration of effector immune cell function and a shift towards a more pro-inflammatory, anti-tumor microenvironment.

Signaling Pathway

The binding of adenosine to A2a/A2b receptors activates adenylyl cyclase, which converts ATP to cAMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP Response Element-Binding Protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor that upregulates genes associated with immunosuppression and downregulates those involved in effector T cell function. Etrumadenant blocks this entire cascade at its inception by preventing adenosine from binding to its receptors.

Preclinical Data

In Vitro Efficacy

Etrumadenant has demonstrated potent antagonism of both A2a and A2b receptors in various in vitro assays.

Table 1: In Vitro Activity of Etrumadenant

| Parameter | Value | Cell Line/System | Reference |

| A2aR Binding Affinity (Ki) | 1.5 nM | Human A2aR transfected cells | [3] |

| A2bR Binding Affinity (Ki) | 2 nM | Human A2bR transfected cells | [3] |

| cAMP Inhibition (IC50) | 0.8 nM | A2aR-HEK293 cells | [3] |

| pCREB Inhibition (IC50) | 88.4 ng/mL | CD8+ T cells | [7] |

| T Cell Proliferation Rescue (EC50) | 6.2 nM | Human pan T cells | [3] |

| T Cell-Mediated Cytotoxicity (EC50) | 1.5 nM | Co-culture with SK-BR-3 cells | [3] |

Preclinical Animal Models

In preclinical cancer models, the combination of etrumadenant with chemotherapy has shown superior anti-tumor activity compared to chemotherapy alone. These studies suggest that by alleviating the immunosuppressive TME, etrumadenant enhances the efficacy of cytotoxic agents.

Experimental Workflow: Preclinical Evaluation

A typical preclinical workflow to evaluate the synergy between etrumadenant and chemotherapy involves both in vitro and in vivo studies.

Clinical Development

Etrumadenant has been evaluated in several clinical trials, most notably in combination with chemotherapy and immunotherapy for the treatment of metastatic colorectal cancer (mCRC). The ARC-9 and ARC-3 studies have provided key clinical data.

ARC-9 Study

The ARC-9 trial (NCT04660812) is a Phase 1b/2 study evaluating etrumadenant-based combinations in patients with mCRC. In one cohort, the combination of etrumadenant, zimberelimab (an anti-PD-1 antibody), FOLFOX, and bevacizumab (EZFB) was compared to regorafenib in third-line mCRC.

Table 2: Key Efficacy Data from ARC-9 (Cohort B)

| Endpoint | EZFB Regimen | Regorafenib | Hazard Ratio (95% CI) | p-value | Reference |

| Median Overall Survival (OS) | 19.7 months | Not Reported | 0.37 (0.22-0.63) | 0.0003 | [2][7] |

| Progression-Free Survival (PFS) | Not Reported | Not Reported | 0.27 (0.17-0.43) | <0.0001 | [2] |

These results demonstrate a statistically significant and clinically meaningful improvement in both PFS and OS with the etrumadenant-containing regimen.[2]

ARC-3 Study

The ARC-3 study was a Phase 1/1b trial that evaluated the safety and preliminary efficacy of etrumadenant in combination with mFOLFOX-6 in patients with mCRC. The combination was found to be well-tolerated without significant additive toxicity.[1] The recommended dose for expansion (RDE) of etrumadenant was determined to be 150 mg once daily.[8]

Experimental Protocols

cAMP Accumulation Assay

This assay is used to determine the functional antagonism of etrumadenant at the A2a receptor.

-

Cell Line: HEK293 cells stably expressing the human A2a receptor are used.

-

Procedure:

-

Cells are plated in a 96-well plate and allowed to adhere.

-

Cells are then incubated with varying concentrations of etrumadenant or vehicle control.

-

An adenosine receptor agonist (e.g., NECA) is added to stimulate cAMP production.

-

After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a commercially available ELISA or HTRF assay kit.

-

-

Data Analysis: The IC50 value, the concentration of etrumadenant that inhibits 50% of the agonist-induced cAMP production, is calculated.[3]

T Cell Proliferation Assay

This assay assesses the ability of etrumadenant to reverse adenosine-mediated suppression of T cell proliferation.

-

Cell Isolation: Human pan T cells are isolated from peripheral blood mononuclear cells (PBMCs) using negative selection.

-

Procedure:

-

T cells are labeled with a proliferation-tracking dye (e.g., CFSE).

-

Cells are stimulated with anti-CD3 and anti-CD28 antibodies in the presence of an adenosine receptor agonist (e.g., NECA) to suppress proliferation.

-

Varying concentrations of etrumadenant are added to the cultures.

-

After 3-5 days of incubation, T cell proliferation is assessed by measuring the dilution of the proliferation dye using flow cytometry.

-

-

Data Analysis: The EC50 value, the concentration of etrumadenant that restores 50% of the maximal T cell proliferation, is determined.[3]

In Vivo Tumor Models

Syngeneic mouse models are critical for evaluating the in vivo efficacy of etrumadenant in combination with chemotherapy.

-

Model: A common model is the CT26 colon carcinoma model in BALB/c mice.

-

Procedure:

-

Tumor cells are implanted subcutaneously into the mice.

-

Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle, chemotherapy alone, etrumadenant alone, combination).

-

Chemotherapy (e.g., oxaliplatin) is administered intraperitoneally according to a defined schedule.

-

Etrumadenant is administered orally, typically once or twice daily.

-

Tumor volume is measured regularly with calipers.

-

-

Endpoints:

-

Primary: Tumor growth inhibition and overall survival.

-

Secondary: Analysis of the tumor immune infiltrate by flow cytometry or immunohistochemistry to assess changes in T cell, NK cell, and myeloid cell populations.

-

Conclusion and Future Directions

Etrumadenant represents a rational and promising approach to overcoming a key mechanism of chemotherapy-induced immunosuppression. By targeting the adenosine pathway, etrumadenant has the potential to enhance the efficacy of standard-of-care chemotherapies and unlock the full potential of combination immuno-oncology regimens. The robust preclinical data, coupled with the encouraging clinical results from studies like ARC-9, underscore the therapeutic potential of this dual A2a/A2b adenosine receptor antagonist. Further investigation into biomarkers that predict response to etrumadenant-based therapies and exploration of its utility in other tumor types where adenosine-mediated immunosuppression is prevalent are warranted. The continued development of etrumadenant and similar agents holds the promise of improving outcomes for a broad range of cancer patients.

References

- 1. arcusbio.com [arcusbio.com]

- 2. Impact of the selective A2AR and A2BR dual antagonist AB928/etrumadenant on CAR T cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Facebook [cancer.gov]

- 5. arcusbio.com [arcusbio.com]

- 6. Arcus Biosciences - Arcus Biosciences to Present Preliminary Data from the Ongoing Phase 1 Dose-Escalation Trials of AB928 in Combination with Chemotherapy or AB122 at the 2019 ASCO Annual Meeting [investors.arcusbio.com]

- 7. arcusbio.com [arcusbio.com]

- 8. arcusbio.com [arcusbio.com]

Etrumadenant: A Dual A2a/A2b Adenosine Receptor Antagonist for Modulating the Tumor Microenvironment

An In-depth Technical Guide

Executive Summary

Etrumadenant (AB928) is a first-in-class, orally bioavailable small molecule designed to counteract a key immune evasion mechanism within the tumor microenvironment (TME).[1] It functions as a selective dual antagonist of the adenosine A2a (A2aR) and A2b (A2bR) receptors.[1][2][3] High concentrations of extracellular adenosine, often a byproduct of tumor cell metabolism and death in the hypoxic TME, suppress the activity of crucial anti-tumor immune cells, including T-lymphocytes, Natural Killer (NK) cells, and myeloid cells.[1][4][5] By blocking both A2a and A2b receptors, Etrumadenant aims to reverse this adenosine-mediated immunosuppression, thereby restoring and enhancing the immune system's ability to recognize and eliminate cancer cells.[4][6][7] Preclinical studies have demonstrated its ability to increase anti-tumor immune responses and suppress tumor growth.[2] Clinically, Etrumadenant, in combination with other therapies, has shown a significant and profound survival benefit in patients with third-line metastatic colorectal cancer (mCRC), providing strong validation for its mechanism of action.[1][7][8] However, its development has faced challenges in other indications, such as metastatic castration-resistant prostate cancer (mCRPC).[1][9] This document provides a comprehensive technical overview of Etrumadenant, detailing its mechanism, preclinical data, key clinical findings, and the experimental protocols used in its evaluation.

The Adenosine Axis in the Tumor Microenvironment (TME)

The TME is a complex ecosystem of cancer cells, stromal cells, and immune cells.[10] Within solid tumors, high metabolic activity and cell turnover lead to the release of large amounts of adenosine triphosphate (ATP) into the extracellular space.[11][12] This ATP is rapidly hydrolyzed into immunosuppressive adenosine by the sequential action of ectonucleotidases CD39 and CD73, which are often overexpressed on cancer and immune cells.[12][13][14]

Adenosine then binds to its receptors, primarily A2aR and A2bR, on the surface of various immune cells, including T cells, NK cells, dendritic cells (DCs), and macrophages.[4][6][15] This engagement triggers intracellular signaling cascades that ultimately dampen the anti-tumor immune response, promoting tumor growth, angiogenesis, and metastasis.[5][6] The adenosine axis, therefore, represents a critical pathway of tumor immune evasion.[1]

Etrumadenant (AB928): A First-in-Class Dual A2a/A2b Receptor Antagonist

Etrumadenant is an investigational, orally bioavailable small molecule specifically designed to target the adenosine pathway in the oncology setting.[1][4] It is a potent and selective antagonist of both the A2a and A2b adenosine receptors. The rationale for dual antagonism is to comprehensively block adenosine signaling on all relevant immune cells that may express one or both receptors, thereby maximizing the reversal of immunosuppression.[6][16]

| Parameter | Value | Receptor Target |

| Kd | 1.4 nM | Adenosine A2a Receptor (A2aR) |

| Kd | 2.0 nM | Adenosine A2b Receptor (A2bR) |

| Table 1: Binding Affinity of Etrumadenant. Data sourced from Selleck Chemicals.[3] |

Mechanism of Action: Reversing Adenosine-Mediated Immunosuppression

Activation of A2aR and A2bR by adenosine initiates a G-protein-coupled signaling cascade that leads to the activation of adenylyl cyclase, which in turn elevates intracellular cyclic AMP (cAMP) levels.[12] Increased cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of the cAMP Response Element-Binding Protein (CREB).[12] This signaling pathway ultimately results in the suppression of effector functions in T cells and NK cells, reduced cytokine production (e.g., IFN-γ and TNF-α), and the promotion of regulatory T cells (Tregs) and suppressive myeloid cells.[2][12]

Etrumadenant competitively binds to A2aR and A2bR, preventing adenosine from activating this immunosuppressive cascade.[4] By blocking the pathway at its origin, Etrumadenant restores the activation, proliferation, and cytotoxic activity of anti-tumor immune cells within the TME.[4][7][17]

Preclinical Evidence of TME Modulation

In Vitro Studies

Preclinical research has shown that Etrumadenant effectively reverses the immunosuppressive effects of adenosine on various human immune cells. In cultures of monocyte-derived dendritic cells (moDCs) differentiated in the presence of adenosine, Etrumadenant significantly restored their ability to stimulate IFN-γ secretion from allogeneic CD4+ T-cells in a Mixed Leukocyte Reaction (MLR).[2] Furthermore, Etrumadenant inhibits the ability of adenosine to suppress the activation of both CD4+ and CD8+ T cells.[3] Studies on CAR T cells demonstrated that Etrumadenant abrogated NECA (an adenosine analog)-induced CREB phosphorylation, effectively shielding the CAR T cells from adenosine's inhibitory signals.[12]

In Vivo Studies

In syngeneic mouse tumor models, Etrumadenant monotherapy led to suppressed tumor growth and increased infiltration of immune cells into the tumor.[2] When combined with immunogenic chemotherapy like doxorubicin or oxaliplatin, Etrumadenant demonstrated enhanced anti-tumor efficacy and survival compared to chemotherapy alone.[3][5][14] These data suggest Etrumadenant can sustain the immune response initiated by chemotherapy, leading to superior tumor control.[5]

| Model | Treatment | Outcome | Reference |

| AT-3-OVA Tumors | Etrumadenant | Significant decrease in tumor growth rate | [3] |

| AT-3-OVA Tumors | Etrumadenant + Chemotherapy | Significantly reduced tumor growth rates vs. chemo alone | [3] |

| 4T1 Tumors | Etrumadenant + Doxorubicin (2 doses) | Similar tumor control to Doxorubicin (4 doses) | [5] |

| 4T1 Tumors | Etrumadenant + Doxorubicin (2 doses) | Suppressed lung metastases | [5] |

| Table 2: Summary of Key In Vivo Preclinical Results. |

Key Experimental Protocols

Protocol: In Vitro T-Cell Activation Assay

-

Cell Isolation: Isolate human CD4+ or CD8+ T cells from peripheral blood mononuclear cells (PBMCs) using a negative selection method such as RosetteSep.

-

Culture Setup: Plate the isolated T cells in appropriate culture media.

-

Stimulation: Add CD2/CD3/CD28 microbeads to stimulate T-cell activation.

-

Treatment Groups: Establish the following treatment conditions:

-

Stimulated T cells (Control)

-

Stimulated T cells + Adenosine + EHNA (an adenosine deaminase inhibitor)

-

Stimulated T cells + Adenosine/EHNA + Etrumadenant (at desired concentrations)

-

-

Incubation: Culture the cells for a defined period (e.g., 72-96 hours).

-

Analysis: Assess T-cell activation by measuring proliferation (e.g., via CFSE dilution by flow cytometry) or cytokine production (e.g., IFN-γ via ELISA of the supernatant).

This protocol is based on methodologies described by Selleck Chemicals.[3]

Protocol: Monocyte-Derived DC (moDC) and Mixed Leukocyte Reaction (MLR)

-

Monocyte Isolation: Isolate CD14+ monocytes from human PBMCs.

-

DC Differentiation: Differentiate monocytes into moDCs over 6 days using GM-CSF and IL-4. Establish parallel cultures with and without Adenosine/EHNA, and with the addition of Etrumadenant.

-

DC Activation: Activate the differentiated moDCs using an agent like LPS or IFN-γ.

-

MLR Setup: Wash the moDCs to remove residual adenosine. Co-culture the treated moDCs with allogeneic CD4+ T cells.

-

Analysis: After 4 days of co-culture, collect the supernatant and measure IFN-γ levels by ELISA to assess the T-cell stimulatory capacity of the moDCs.

This protocol is based on methodologies described by MedchemExpress and Selleck Chemicals.[2][3]

Clinical Development and Efficacy

Etrumadenant has been evaluated in multiple clinical trials across various solid tumors.[18] The most compelling evidence for its clinical activity has emerged from studies in metastatic colorectal cancer (mCRC).

ARC-9 Study (Metastatic Colorectal Cancer)

ARC-9 is a Phase 1b/2 platform study evaluating Etrumadenant-based combinations in patients with mCRC.[7][19] Cohort B of this study randomized 112 patients in the third-line setting to receive either an Etrumadenant-based combination or the standard-of-care, regorafenib.[7][8]

The results, presented at the 2024 ASCO Annual Meeting, demonstrated a statistically significant and clinically meaningful improvement in both overall survival (OS) and progression-free survival (PFS) for the Etrumadenant combination.[7][17] The median OS of 19.7 months is the longest reported in a randomized trial for this patient population.[8][17]

| Endpoint | Etrumadenant Combination (EZFB) (n=75) | Regorafenib (n=37) | Hazard Ratio (HR) (95% CI) | p-value |

| Median Overall Survival (OS) | 19.7 months | 9.5 months | 0.37 (0.22 - 0.63) | 0.0003 |

| Median Progression-Free Survival (PFS) | 6.2 months | 2.1 months | 0.27 (0.17 - 0.43) | <0.0001 |

| Confirmed Objective Response Rate (ORR) | 17.3% | 2.7% | N/A | N/A |

| Table 3: Efficacy Results from ARC-9 Study (Cohort B). Data cutoff: Nov 13, 2023.[7][8] |

The safety profile of the combination was consistent with the known profiles of each individual agent, with no unexpected toxicities.[7] Fewer patients discontinued all study drugs due to treatment-emergent adverse events (TEAEs) in the Etrumadenant arm (5%) compared to the regorafenib arm (17%).[7]

ARC-3 Study (Metastatic Colorectal Cancer)

The Phase 1/1b ARC-3 study evaluated Etrumadenant in combination with mFOLFOX-6 chemotherapy in heavily pretreated mCRC patients.[11][20] The combination was well-tolerated and did not add significant toxicity to that expected from mFOLFOX-6 alone.[11][16]

| Endpoint (3L+ Patients) | Value | Reference |

| Median Progression-Free Survival (PFS) | 4.2 months | [20] |

| Median Overall Survival (OS) | 13.6 months | [20] |

| Objective Response Rate (ORR) | 9.1% | [11][20] |

| 8-week Disease Control Rate (DCR) | 86% | [20] |

| Table 4: Efficacy Results from ARC-3 Study. Data cutoff: Feb 26, 2021.[20] |

Other Indications

The clinical development of Etrumadenant has also encountered setbacks. In the Phase 1/2 ARC-6 trial for metastatic castration-resistant prostate cancer (mCRPC), the combination of Etrumadenant with zimberelimab and docetaxel did not show a sufficient clinical benefit over docetaxel alone, leading to the discontinuation of its development in this setting.[9]

Conclusion

Etrumadenant is a potent dual adenosine A2a/A2b receptor antagonist that effectively reverses a key immunosuppressive axis within the tumor microenvironment. Its mechanism of action is well-supported by a robust body of preclinical data demonstrating the restoration of anti-tumor immune cell function. The landmark results of the ARC-9 study in metastatic colorectal cancer provide strong clinical validation, establishing a new benchmark for survival in the third-line setting and highlighting the therapeutic potential of targeting adenosine-mediated immune suppression. While its path has been narrowed by a lack of efficacy in other tumor types like mCRPC, the success in mCRC underscores the importance of the adenosine pathway in specific cancer contexts and positions Etrumadenant as a promising new agent in the immuno-oncology landscape.

References

- 1. Etrumadenant | MedPath [trial.medpath.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Facebook [cancer.gov]

- 5. jitc.bmj.com [jitc.bmj.com]

- 6. arcusbio.com [arcusbio.com]

- 7. gilead.com [gilead.com]

- 8. Gilead and Arcus: Etrumadenant Plus Zimberelimab Cuts Death Risk in Third-line Metastatic Colorectal Cancer [synapse.patsnap.com]

- 9. onclive.com [onclive.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Abstract CT129: ARC-3: Updated results of etrumadenant (AB928) + modified FOLFOX-6 (mFOLFOX-6) in metastatic colorectal cancer (mCRC) patients | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 12. Impact of the selective A2AR and A2BR dual antagonist AB928/etrumadenant on CAR T cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. arcusbio.com [arcusbio.com]

- 14. arcusbio.com [arcusbio.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Arcus Biosciences - Arcus Biosciences Presents Updated Data for Etrumadenant in Third-Line Metastatic Colorectal Cancer and New Data on its HIF-2α Program at the AACR 2021 Annual Meeting [investors.arcusbio.com]

- 17. onclive.com [onclive.com]

- 18. Etrumadenant by Arcus Biosciences for Metastatic Colorectal Cancer: Likelihood of Approval [pharmaceutical-technology.com]

- 19. ascopubs.org [ascopubs.org]

- 20. s202.q4cdn.com [s202.q4cdn.com]

Etrumadenant's Impact on Myeloid-Derived Suppressor Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etrumadenant (AB928) is a novel, orally bioavailable small molecule designed to modulate the tumor microenvironment by antagonizing the A2a and A2b adenosine receptors (A2aR and A2bR). Within the tumor, high concentrations of adenosine act as a potent immunosuppressive signal, hindering the anti-cancer activity of various immune cells, including myeloid-derived suppressor cells (MDSCs). This technical guide provides an in-depth analysis of the mechanism of action of etrumadenant on MDSCs, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism: Reversing Adenosine-Mediated Immunosuppression

Etrumadenant is a dual antagonist of A2aR and A2bR, which are expressed on a wide range of immune cells, including T cells, NK cells, and myeloid cells.[1] By blocking the binding of adenosine to these receptors, etrumadenant aims to restore the anti-tumor functions of these immune cells, which are otherwise suppressed in the adenosine-rich tumor microenvironment.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biochemical activity of etrumadenant and its effects on relevant signaling pathways.

| Parameter | Value | Cell Type/Assay Condition | Source |

| Etrumadenant (AB928) Binding Affinity | |||

| A2aR K_B_ | 1.4 nM | Radioligand binding assay | [2] |

| A2bR K_B_ | 2.4 nM | Radioligand binding assay | [2] |

| Etrumadenant (AB928) Potency | |||

| pCREB Inhibition IC_50_ | 80 nM | Human whole blood assay (CD8+ T cells), in the presence of 5 µM NECA (adenosine analog) | [2] |

Signaling Pathways

The immunosuppressive effects of adenosine on MDSCs are mediated through the activation of A2a and A2b receptors, which triggers a downstream signaling cascade. Etrumadenant, by blocking these receptors, inhibits this cascade.

Adenosine Receptor Signaling in Myeloid-Derived Suppressor Cells

Activation of A2aR and A2bR on MDSCs by adenosine initiates a signaling cascade through Gs proteins, leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[3][4] Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates the transcription factor cAMP response element-binding protein (CREB).[3] Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of genes associated with an immunosuppressive phenotype.

STAT3 Signaling in Myeloid-Derived Suppressor Cells

The transcription factor STAT3 is a critical regulator of MDSC expansion and function.[5] While the direct link between A2aR/A2bR signaling and STAT3 activation is an area of ongoing research, it is known that cytokines present in the tumor microenvironment, such as IL-6 and IL-10, can activate STAT3. Adenosine signaling can modulate the production of these cytokines, thereby indirectly influencing STAT3 activity. Activated STAT3 promotes the expression of key immunosuppressive enzymes in MDSCs, namely arginase-1 (ARG1) and inducible nitric oxide synthase (iNOS).[6]

Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of etrumadenant's effect on MDSCs.

In Vitro Generation of Murine MDSCs

This protocol describes the generation of MDSCs from mouse bone marrow cells, which can then be used for in vitro functional assays.

-

Harvest Bone Marrow: Euthanize mice and aseptically harvest femurs and tibias.

-

Cell Suspension: Flush the bone marrow from the bones using a syringe with RPMI-1640 medium. Create a single-cell suspension by passing the marrow through a 70-µm cell strainer.

-

Red Blood Cell Lysis: Lyse red blood cells using a lysis buffer (e.g., ACK lysis buffer).

-

Cell Culture: Plate the bone marrow cells in a complete RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and cytokines such as GM-CSF (40 ng/mL) and IL-6 (40 ng/mL) to induce MDSC differentiation.

-

Incubation: Culture the cells for 4-5 days at 37°C in a humidified 5% CO₂ incubator.

-

Harvesting MDSCs: Non-adherent and loosely adherent cells, which are enriched for MDSCs, can be harvested for subsequent experiments.

T-cell Suppression Assay

This assay is used to determine the immunosuppressive capacity of MDSCs and the ability of etrumadenant to reverse this suppression.

-

Isolate T-cells: Isolate CD3+ T-cells from the spleen of a healthy mouse using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Label T-cells: Label the isolated T-cells with a proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE).

-

Co-culture: Co-culture the CFSE-labeled T-cells with the in vitro-generated MDSCs at various MDSC:T-cell ratios (e.g., 1:2, 1:4, 1:8) in a 96-well plate.

-

Stimulation: Stimulate the co-cultures with anti-CD3/CD28 antibodies to induce T-cell proliferation.

-

Treatment Groups: Include control wells (T-cells alone, T-cells with MDSCs) and treatment wells with varying concentrations of etrumadenant.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Analysis: Analyze T-cell proliferation by measuring the dilution of the CFSE dye using flow cytometry. A decrease in CFSE intensity indicates cell division.

Measurement of Arginase-1 and iNOS Activity

These assays quantify the activity of key immunosuppressive enzymes produced by MDSCs.

Arginase-1 Activity Assay:

-

Cell Lysis: Lyse the MDSCs to release intracellular arginase-1.

-

Arginine Hydrolysis: Incubate the cell lysate with an excess of L-arginine. Arginase-1 will hydrolyze L-arginine to urea and L-ornithine.

-

Urea Detection: Quantify the amount of urea produced using a colorimetric assay (e.g., with α-isonitrosopropiophenone).

-

Quantification: Determine the arginase activity based on the amount of urea produced per unit of time per microgram of protein.

iNOS Activity Assay (Griess Assay for Nitrite):

-

Culture Supernatant: Collect the supernatant from MDSC cultures (with or without stimulation, e.g., with LPS and IFN-γ).

-

Griess Reagent: Add Griess reagent to the supernatant. iNOS produces nitric oxide (NO), which is rapidly converted to nitrite in the culture medium.

-

Colorimetric Reaction: The Griess reagent reacts with nitrite to produce a colored azo compound.

-

Quantification: Measure the absorbance at 540 nm and determine the nitrite concentration using a standard curve.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effect of etrumadenant on MDSCs.

References

- 1. MDSC in Mice and Men: Mechanisms of Immunosuppression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. s202.q4cdn.com [s202.q4cdn.com]

- 3. Arcus Biosciences Announces Final Safety Results From Phase 1 Trial for AB928 in Healthy Volunteers - BioSpace [biospace.com]

- 4. s202.q4cdn.com [s202.q4cdn.com]

- 5. The Dynamic Changes of Circulating Myeloid-Derived Suppressor Cells (MDSCs) Subsets in Colorectal Cancer Patients Undergoing Oxaliplatin-Based Chemotherapy | springermedizin.de [springermedizin.de]

- 6. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

The Rationale for Dual A2a/A2b Receptor Blockade in Oncology: A Technical Guide

Executive Summary: The tumor microenvironment (TME) is characterized by high concentrations of extracellular adenosine, a potent immunosuppressive metabolite. Adenosine exerts its effects through four G protein-coupled receptors, with the A2a and A2b receptors (A2aR and A2bR) being the primary drivers of immune evasion. While A2aR antagonists have shown promise, emerging evidence highlights the critical, non-redundant role of the A2bR in suppressing anti-tumor immunity, particularly within the myeloid compartment. This guide elucidates the scientific rationale for a dual A2aR/A2bR blockade, a strategy designed to comprehensively reverse adenosine-mediated immunosuppression by targeting both lymphoid and myeloid cell lineages, thereby unleashing a more robust and durable anti-tumor response. We will explore the underlying signaling pathways, summarize preclinical and clinical data, and provide key experimental methodologies for evaluating this therapeutic approach.

The Adenosinergic Pathway in the Tumor Microenvironment (TME)

The TME of most solid tumors is characterized by chronic inflammation and hypoxia, conditions that foster the accumulation of extracellular adenosine. This accumulation is primarily driven by the enzymatic conversion of adenosine triphosphate (ATP), which is released from stressed or dying cells, into adenosine. This process is catalyzed by two key cell-surface ectonucleotidases: CD39 (converts ATP to AMP) and CD73 (converts AMP to adenosine).

Once produced, adenosine acts as a critical signaling molecule that modulates the function of numerous cells within the TME. Its effects are mediated by four receptor subtypes: A1, A2a, A2b, and A3. The A2a and A2b receptors are the principal mediators of immunosuppression. They are coupled to the Gs alpha subunit, and their activation leads to an increase in intracellular cyclic AMP (cAMP). This elevation in cAMP triggers downstream signaling cascades, primarily through Protein Kinase A (PKA), that potently dampen immune cell activation and effector functions.

The Immunosuppressive Roles of A2a and A2b Receptors

A2aR and A2bR contribute to a profoundly immunosuppressive TME by acting on different, yet complementary, immune cell populations.

A2a Receptor (A2aR)

The A2aR is a high-affinity receptor, making it responsive even to low levels of adenosine. It is predominantly expressed on lymphoid cells and is recognized as a key checkpoint in regulating T cell and Natural Killer (NK) cell activity.

-

T Cells: A2aR signaling in CD8+ effector T cells inhibits their proliferation, cytotoxicity, and production of crucial anti-tumor cytokines like IFN-γ and TNFα. It also promotes the stability and function of immunosuppressive regulatory T cells (Tregs) and can trigger the expression of other checkpoint proteins, including PD-1 and CTLA-4.

-

NK Cells: NK cells express high levels of A2aR, and its activation by adenosine limits their maturation, proliferation, and cytotoxic function.

A2b Receptor (A2bR)

The A2bR has a lower affinity for adenosine and is therefore primarily activated in environments with high adenosine concentrations, such as the hypoxic core of solid tumors. Its expression is most prominent on myeloid cells and some cancer cells, where it drives pro-tumorigenic and immunosuppressive functions.

-

Myeloid Cells: A2bR signaling polarizes macrophages towards an M2-like, pro-tumor phenotype and enhances the suppressive activity of myeloid-derived suppressor cells (MDSCs). It also skews dendritic cells (DCs) towards a tolerogenic state, impairing their ability to prime effective anti-tumor T cell responses by suppressing IL-12 production and promoting IL-10 release.

-

Cancer Cells: Many cancer cells upregulate A2bR, and its activation can directly promote their proliferation, invasion, and metastatic potential.

Table 1: Properties of A2a and A2b Adenosine Receptors

| Feature | A2a Receptor (A2aR) | A2b Receptor (A2bR) |

|---|---|---|

| Affinity for Adenosine | High (~700 nmol/L) | Low (micromolar range) |

| Primary Signaling | Gs-coupled (↑ cAMP) | Gs/Gq-coupled (↑ cAMP, ↑ Ca2+) |

| Key Immune Cells | T Cells (CD4+, CD8+), NK Cells, Tregs, some myeloid cells | Myeloid cells (Macrophages, MDSCs, DCs), Mast cells |

| Primary Immune Effect | Inhibition of lymphoid effector functions, promotion of Tregs | Promotion of suppressive myeloid phenotypes, inhibition of DC maturation |

| Direct Tumor Effect | Generally low expression on tumor cells | Promotes proliferation and metastasis in some cancers |

The Rationale for Dual A2a/A2b Blockade

Targeting A2aR alone can reinvigorate T cell and NK cell responses, but it fails to address the potent immunosuppression mediated by the myeloid compartment via A2bR. Given that myeloid cells like MDSCs and tumor-associated macrophages (TAMs) are major contributors to immunotherapy resistance, a dual blockade is necessary for a comprehensive reversal of adenosine-driven immune evasion.

The core rationale is built on three key points:

-

Complementary Cell Targets: A2aR is the dominant receptor on lymphoid cells, while A2bR is highly expressed on myeloid cells. A dual antagonist can therefore simultaneously restore the function of cytotoxic lymphocytes and reprogram the suppressive myeloid landscape.

-

Overcoming High Adenosine Concentrations: In the hypoxic TME where adenosine levels are highest, the low-affinity A2bR becomes a critical driver of immunosuppression. Blocking A2bR is essential to counteract this effect, which would be missed by a selective A2aR antagonist.

-

Direct and Indirect Anti-Tumor Effects: A dual blockade not only restores immune function but may also directly inhibit tumor cell proliferation and metastasis driven by A2bR signaling.

Preclinical Evidence for Dual A2a/A2b Antagonism

Several dual A2aR/A2bR antagonists have demonstrated superior efficacy compared to selective A2aR blockade in preclinical models. These compounds effectively reverse adenosine-mediated suppression across a range of immune cell types and enhance anti-tumor immunity in vivo.

For instance, in vitro studies with the dual antagonist etrumadenant (AB928) showed it could rescue cytokine production (IFN-γ, IL-2) in activated CD8+ T cells suppressed by an adenosine analogue. Critically, while a selective A2aR antagonist could achieve a similar effect in T cells, only the dual antagonist could effectively reverse the adenosine-mediated upregulation of IL-10 and enhance IL-12 production in dendritic cells, which express both receptors. Similarly, the dual antagonist M1069 was shown to inhibit adenosine-induced VEGF production in human macrophages, an A2bR-driven process.

Table 2: Preclinical Activity of Selected Dual A2a/A2b Antagonists

| Compound | Target IC50 (A2aR) | Target IC50 (A2bR) | Key In Vitro Finding | In Vivo Model | Key In Vivo Finding | Reference |

|---|---|---|---|---|---|---|

| Etrumadenant (AB928) | 1.5 nM (Kb) | 2 nM (Kb) | Rescues IL-12 production in DCs where selective A2aR antagonists fail. | Syngeneic mouse tumors | Enhances anti-tumor immune responses and reduces tumor growth. | |

| M1069 | Not reported | 23 nM (VEGF inhibition) | Suppresses NECA-induced VEGF production in human THP-1 monocytes. | MC38 colon carcinoma | Monotherapy significantly reduced tumor growth. |

| MK-1088 | Not reported | Not reported | Designed for high target engagement at trough concentrations. | N/A (Human volunteer study) | Achieved >99% A2aR and >90% A2bR target engagement. | |

Clinical Landscape

The compelling preclinical rationale has led to the clinical development of several dual A2aR/A2bR antagonists. These agents are being investigated as monotherapies and in combination with other cancer treatments, particularly immune checkpoint inhibitors. Early clinical data suggest that dual blockade is well-tolerated and can induce immune activation. For example, etrumadenant (AB928) is being evaluated in multiple clinical trials for various solid tumors. The development of these agents represents a promising strategy to overcome a key resistance mechanism to existing immunotherapies.

Key Experimental Protocols

Evaluating the efficacy of a dual A2a/A2b antagonist requires a suite of in vitro and in vivo assays.

Protocol: Dendritic Cell (DC) Cytokine Rescue Assay

This assay assesses the ability of a dual antagonist to reverse adenosine-mediated suppression of DC maturation and function, a key A2bR-mediated effect.

-

1. Materials and Reagents:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Recombinant human GM-CSF and IL-4 (for monocyte to DC differentiation)

-

LPS and IFN-γ (for DC maturation)

-

NECA (stable adenosine analogue)

-

Test compound (dual A2a/A2b antagonist) and selective A2aR antagonist (as control)

-

Human IL-12p70 and IL-10 ELISA kits

-

-

2. Procedure:

-

Isolate primary human monocytes from healthy donor PBMCs.

-

Differentiate monocytes into immature DCs over 5-6 days using GM-CSF and IL-4.

-

Plate immature DCs and pre-treat for 1 hour with vehicle, test compound, or control compound at various concentrations.

-

Add NECA to a final concentration known to induce suppression (e.g., 10 µM).

-

Induce DC maturation by adding LPS (100 ng/mL) and IFN-γ (20 ng/mL).

-

Incubate for 24 hours.

-

Collect supernatant and quantify IL-12p70 and IL-10 concentrations using ELISA kits.

-

-

3. Expected Outcome: A successful dual antagonist will significantly increase the production of the pro-inflammatory cytokine IL-12p70 and decrease the immunosuppressive cytokine IL-10 in the presence of NECA, while a selective A2aR antagonist is expected to have a minimal effect.

Protocol: Measurement of Adenosine Concentration in Tumor Interstitial Fluid

Quantifying adenosine levels in the TME is crucial for understanding the therapeutic window for A2bR antagonists.

-

1. Materials and Reagents:

-

Tumor-bearing mice

-

Microdialysis probes

-

LC-MS/MS system

-

Dansyl chloride (for derivatization to improve sensitivity)

-

Internal standard (e.g., isotope-labeled adenosine)

-

-

2. Procedure:

-

Anesthetize the tumor-bearing mouse.

-

Surgically implant a microdialysis probe into the center of the tumor.

-

Perfuse the probe with a physiological solution at a low, constant flow rate.

-

Collect dialysate fractions over time.

-

Perform protein precipitation and liquid-liquid extraction on the samples.

-

Derivatize the adenosine in the sample with dansyl chloride to enhance signal.

-

Analyze the samples using a validated LC-MS/MS method, using an internal standard for quantification against a standard curve.

-

-

3. Expected Outcome: Adenosine concentrations in the TME are expected to be in the micromolar range, significantly higher than in normal tissues, providing a direct rationale for the engagement of the low-affinity A2bR.

Protocol: In Vivo Murine Syngeneic Tumor Model Evaluation

This protocol evaluates the anti-tumor efficacy of the dual antagonist alone and in combination with checkpoint inhibitors.

-

1. Materials and Reagents:

-

BALB/c or C57BL/6 mice

-

Syngeneic tumor cells (e.g., CT26 colon carcinoma, MC38 colon adenocarcinoma)

-

Test compound (dual A2a/A2b antagonist) formulated for oral gavage

-

Anti-PD-1 or other checkpoint inhibitor antibody

-

Calipers for tumor measurement

-

-

2. Procedure:

-

Implant tumor cells subcutaneously into the flank of the mice.

-

Once tumors are established (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., Vehicle, Test Compound, anti-PD-1, Combination).

-

Administer the test compound daily via oral gavage and the antibody intraperitoneally (e.g., twice weekly).

-

Measure tumor volume with calipers every 2-3 days. Monitor body weight as a measure of toxicity.

-

At the end of the study (or at intermediate timepoints), tumors can be harvested for analysis of the immune infiltrate via flow cytometry or immunohistochemistry to assess changes in CD8+ T cells, Tregs, and myeloid cell populations.

-

-

3. Expected Outcome: The dual antagonist monotherapy should demonstrate tumor growth inhibition. The combination of the dual antagonist with a checkpoint inhibitor is expected to result in synergistic or additive anti-tumor activity, leading to greater tumor growth inhibition and potentially complete tumor regressions.

Conclusion and Future Directions